[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine
Description
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine is a secondary amine featuring a 4-bromophenylmethyl group attached to a 2-(dimethylamino)ethylamine moiety. This structure confers unique physicochemical properties, including moderate polarity due to the dimethylamino group and electron-withdrawing characteristics from the bromine substituent.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYBEIKDOCTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 4-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
Structure
The compound consists of a bromophenyl group attached to a dimethylaminoethyl chain. This unique structure allows for various interactions at the molecular level, making it a candidate for further research in medicinal applications.
Specifications
- Molecular Formula: C12H16BrN
- Molecular Weight: 255.17 g/mol
- Appearance: Typically presented as a white to off-white solid.
Medicinal Chemistry
Research has shown that compounds similar to [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine can exhibit significant biological activity. For instance, Mannich bases, which include this compound, have been studied for their cytotoxic properties against various cancer cell lines. Studies indicate that these compounds can be more cytotoxic than standard chemotherapy agents like 5-fluorouracil, particularly against human T-lymphocyte and renal carcinoma cell lines .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of Mannich bases derived from various amines, including those similar to [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine . The results indicated that certain derivatives displayed enhanced potency against cancer cell lines such as MCF-7 (breast cancer) and Jurkat (T-cell leukemia), with IC50 values lower than 2 μg/mL for some compounds .
Neuropharmacology
Given its dimethylamino group, the compound may interact with neurotransmitter systems. Similar compounds have been implicated in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders or neurodegenerative diseases.
Analytical Chemistry
The development of analytical methods for detecting compounds like [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine is crucial for toxicology studies and forensic science. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify and quantify these substances in biological samples, which is essential for understanding their metabolism and potential effects on human health .
Data Table: Applications Overview
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Higher cytotoxicity compared to standard drugs |
| Neuropharmacology | Potential modulation of neurotransmitters | Implications for mood disorder treatments |
| Analytical Chemistry | Detection methods in toxicology | Effective LC-MS methodologies for identification |
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions with polar or charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Bromopyramine Hydrochloride (N-[(4-Bromophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyridin-2-amine Hydrochloride)
- Structural Differences : Bromopyramine includes a pyridin-2-amine group instead of a simple ethylamine chain .
- Physicochemical Properties :
- Molecular Weight : 370.715 g/mol (vs. ~283.18 g/mol for the target compound).
- Solubility : The pyridine ring enhances polarity, likely increasing water solubility compared to the target compound.
- Applications : Bromopyramine is used in pharmacological studies, whereas the target compound’s simpler structure may favor catalytic applications (e.g., ligand design) .
2-(4-Bromophenyl)ethylamine
- Structural Differences: Replaces the dimethylaminoethyl group with a methylamine, reducing basicity and hydrogen-bonding capacity .
- Biological Activity: Methyl substitution may lower affinity for serotonin transporters (SERT) compared to dimethylamino analogs .
[(4-Bromophenyl)methyl][2-(5-methoxy-1H-indol-3-yl)ethyl]amine
- Structural Differences: Incorporates a 5-methoxyindole group instead of dimethylaminoethylamine .
- Biological Implications : The indole moiety may enhance binding to neurological targets (e.g., SERT), while the bromophenyl group influences lipophilicity .
- Synthetic Complexity : Requires multi-step synthesis involving indole intermediates, unlike the straightforward alkylation route for the target compound .
Ethyl 4-(Dimethylamino) Benzoate
- Functional Differences: An ester derivative with a dimethylamino group para to the ester .
- Reactivity: Shows higher degree of conversion in resin cements than methacrylate derivatives, suggesting dimethylamino groups enhance reactivity in polymerization .
Key Comparative Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|---|
| [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine | ~283.18 | Bromophenyl, dimethylaminoethylamine | Catalysis, ligand design | Moderate polarity, metal coordination |
| Bromopyramine Hydrochloride | 370.715 | Pyridin-2-amine, bromophenyl | Pharmacology | High solubility, SERT binding |
| 2-(4-Bromophenyl)ethylamine | ~214.12 | Bromophenyl, methylamine | Intermediate synthesis | Lower basicity, limited coordination |
| Ethyl 4-(Dimethylamino) Benzoate | 207.26 | Dimethylamino, ester | Polymer chemistry | High reactivity in resins |
Catalytic and Ligand Potential
The dimethylaminoethylamine group in the target compound resembles ligands like tris[2-(dimethylamino)ethyl]amine (Me6TREN), which are effective in atom transfer radical polymerization (ATRP) and hydroboration catalysis . However, the target compound’s simpler structure may limit its catalytic efficiency compared to Me6TREN, which has three coordinating arms .
Biological Activity
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and various biological effects of this compound, supported by data from case studies and research findings.
The synthesis of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction between 4-bromobenzyl chloride and 2-(dimethylamino)ethylamine, using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is generally performed under reflux conditions to ensure complete conversion of reactants into the desired product.
Chemical Structure:
- Molecular Formula: C12H16BrN
- Molecular Weight: 256.17 g/mol
The biological activity of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromophenyl moiety allows for π-π interactions with aromatic residues in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions with polar sites. This dual interaction mechanism can modulate the activity of target molecules, leading to diverse biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine. For instance, Mannich bases, which share structural similarities, have demonstrated significant antiproliferative effects against various human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
Table 1: Antiproliferative Activity of Mannich Bases
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | HeLa | 10 |
| Mannich Base B | HepG2 | 15 |
| Mannich Base C | A549 | 12 |
Neuropharmacological Effects
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine has been investigated for its neuropharmacological effects. Compounds with similar dimethylamino groups have shown potential as acetylcholinesterase (AChE) inhibitors, which are critical for treating neurodegenerative diseases like Alzheimer’s .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| Compound D | 0.09 |
| Compound E | 0.27 |
| [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine | TBD |
Case Studies
A clinical case involving a related compound, 25I-NBOMe, highlighted the challenges in detecting new psychoactive substances that share structural characteristics with [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine. The patient experienced severe symptoms following exposure, demonstrating the potential risks associated with compounds in this chemical class .
Q & A
Q. What are the standard synthetic routes for [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution. Starting with 4-bromobenzyl chloride, it reacts with 2-(dimethylamino)ethylamine under basic conditions (e.g., NaOH/K₂CO₃) in solvents like dichloromethane or toluene. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. Industrial-scale production may employ continuous flow reactors for efficiency .
Q. How can the structure of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine be confirmed experimentally?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₁H₁₆BrN: expected m/z 257.04 for [M+H]⁺). FT-IR detects functional groups (N–H stretch ~3300 cm⁻¹, C–Br ~600 cm⁻¹). X-ray crystallography provides definitive structural validation if crystals are obtainable .
Q. What are the primary chemical reactions this compound undergoes, and what products are formed?
- Methodological Answer : Key reactions include:
- Oxidation : With KMnO₄/CrO₃, the benzylic C–N bond oxidizes to a ketone or carboxylic acid.
- Reduction : LiAlH₄ reduces the amine to a secondary alcohol (if carbonyl intermediates form).
- Bromine substitution : Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig) replaces Br with aryl/heteroaryl groups.
- Quaternary ammonium formation : Alkylation (e.g., methyl iodide) converts dimethylamino to trimethylammonium salts. Monitor reactions via TLC and isolate products using solvent extraction .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the dimethylamino group in catalytic applications?
- Methodological Answer : The dimethylamino group acts as a Lewis base, coordinating to transition metals (e.g., Cu, Co) in catalysis. Steric hindrance from the methyl groups can slow ligand exchange, while electron donation enhances metal center nucleophilicity. Study this via DFT calculations (e.g., Gaussian 09) to map electron density distribution and compare catalytic activity in model reactions (e.g., ATRP polymerization, where Me₆TREN-like ligands improve control over molecular weight ).
Q. What strategies resolve contradictions in reported biological activity data for bromophenyl-amine derivatives?
- Methodological Answer : Discrepancies may arise from purity variations, assay conditions, or cell line specificity. Implement:
- HPLC purity validation (>95% purity).
- Dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cytotoxicity/IC₅₀.
- Target engagement assays (SPR, ITC) to confirm binding to purported targets (e.g., neurotransmitter receptors). Cross-reference with structural analogs (e.g., venlafaxine intermediates) to identify pharmacophores .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. Molecular docking (AutoDock Vina) screens against CYP450 isoforms to predict metabolism hotspots. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. What advanced spectroscopic techniques characterize its coordination chemistry with transition metals?
- Methodological Answer : Electrospray ionization mass spectrometry (ESI-MS) identifies metal-ligand complexes (e.g., [Co(L)₂]²⁺). EPR spectroscopy probes paramagnetic metal centers (e.g., Cu²⁺). X-ray absorption spectroscopy (XAS) determines coordination geometry. For example, Co(II) complexes with bromophenyl-amine ligands show octahedral geometry with N,N′-chelating behavior .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine, and how are they mitigated?
- Answer :
- Impurity from over-alkylation : Use stoichiometric control (1:1.05 molar ratio of benzyl chloride to amine) and monitor via TLC.
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may require post-reaction dialysis.
- Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .
Q. How to optimize reaction conditions for bromine substitution in cross-coupling reactions?
- Answer : Screen catalysts (Pd(OAc)₂ vs. XPhos Pd G3), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (toluene/EtOH vs. dioxane). Use Design of Experiments (DoE) to model interactions between variables. For example, Pd(OAc)₂ with SPhos ligand in dioxane/H₂O at 80°C achieves >90% conversion in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
